molecular formula C22H30O5 B608365 Kongensin A CAS No. 885315-96-8

Kongensin A

Katalognummer B608365
CAS-Nummer: 885315-96-8
Molekulargewicht: 374.47
InChI-Schlüssel: NUUWPMNNBHROPI-ASAQZKIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kongensin A (KA) is a natural product isolated from Croton kongensis . It is a potent inhibitor of necroptosis and an inducer of apoptosis . KA inhibits necroptosis by preventing the activation of RIPK3 .


Synthesis Analysis

The synthesis of Kongensin A involves a new bioorthogonal ligation method known as TQ ligation . This method enables the identification of HSP90 as a cellular target of KA .


Molecular Structure Analysis

The molecular structure of Kongensin A is complex. It covalently binds to a previously uncharacterized cysteine 420 in the middle domain of HSP90 .


Chemical Reactions Analysis

Kongensin A covalently binds to HSP90 and inhibits HSP90 through a novel mode of action . It prevents the activation of key necroptosis kinase RIPK3 by covalently binding to its chaperone HSP90 and disrupting the interaction of HSP90 and CDC37 .


Physical And Chemical Properties Analysis

Kongensin A has a molecular weight of 374.5 g/mol . Its molecular formula is C22H30O5 . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 2 .

Wissenschaftliche Forschungsanwendungen

Inhibition of HSP90β

Kongensin A (KA) is an inhibitor of Heat shock protein 90 (HSP90β), a crucial chaperone . HSP90 plays a key role in de novo lipogenesis (DNL) by stabilizing and maintaining sterol regulatory element binding protein (SREBP) activity .

Treatment of Hyperlipidemia

KA has been found to improve hyperlipidemia, a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood . It does this by controlling lipid metabolism .

Treatment of Hepatic Steatosis

KA improves hepatic steatosis, a form of fatty liver disease, characterized by the accumulation of fat in the liver . It reduces the lipid content at the cellular level .

Improvement of Insulin Resistance

KA has been found to improve insulin resistance, a condition in which cells fail to respond normally to the hormone insulin . This is particularly beneficial for individuals with obesity and its primary associated comorbidities, such as type 2 diabetes .

Inhibition of RIP3-dependent Necroptosis

KA is a potent inhibitor of necroptosis, a form of programmed cell death, and an inducer of apoptosis . It prevents the activation of key necroptosis kinase RIPK3 by covalently binding to its chaperone HSP90 .

Anti-necrotic and Anti-inflammatory Agent

KA, derived from Croton kongensis, inhibits RIP3-mediated necrosis, showing promise as an anti-necrotic and anti-inflammatory agent .

Potential Cancer Treatment

KA promotes apoptosis in multiple cancer cell lines . Apoptosis, or programmed cell death, is a mechanism that is often defective in cancer cells. By inducing apoptosis, KA could potentially be used as a treatment for various types of cancer .

Obesity Treatment

KA has been found to reduce body weight in diet-induced obese (DIO) mice, with no significant alteration in food intake . This suggests that KA could potentially be used as a treatment for obesity .

Wirkmechanismus

Target of Action

Kongensin A (KA), a natural product derived from Croton kongensis, primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a crucial chaperone protein that plays a key role in various cellular processes, including the stabilization and maintenance of sterol regulatory element binding protein (SREBP) activity .

Mode of Action

KA acts as an HSP90 inhibitor . It covalently binds to a previously uncharacterized cysteine 420 in the middle domain of HSP90 . This binding disrupts the interaction of HSP90 with its co-chaperone CDC37 , leading to the inhibition of key necroptosis kinase RIPK3 .

Biochemical Pathways

KA’s action on HSP90 impacts the sterol regulatory element-binding proteins (SREBPs) pathway . SREBPs are transcription factors that regulate lipid homeostasis. By inhibiting HSP90, KA suppresses de novo lipogenesis (DNL) and reduces the amounts of mature SREBPs . KA promotes mSREBP degradation via the FBW7-mediated ubiquitin-proteasome pathway . It also decreases the level of p-Akt Ser308, and p-GSK3β Ser9 by inhibiting the interaction between HSP90β and Akt .

Pharmacokinetics

It’s known that ka is administered orally

Result of Action

KA has shown promising results in improving hyperlipidemia, hepatic steatosis, and insulin resistance . In a study, mice given a high-fat diet (HFD) and received KA showed improved hyperlipidemia, fatty liver, and insulin resistance, as well as reduced body weight . These effects were observed with no significant alteration in food intake .

Action Environment

The action of KA can be influenced by various environmental factors. For instance, diet can significantly impact the efficacy of KA. In the aforementioned study, the mice were given a high-fat diet, which is known to induce obesity and related metabolic disorders . The administration of KA in this environment led to significant improvements in the health conditions of the mice . .

Safety and Hazards

Kongensin A should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Zukünftige Richtungen

Kongensin A has potential anti-necroptosis and anti-inflammation applications . Further studies are needed to explore these potential applications and to fully understand the mechanism of action of Kongensin A .

Eigenschaften

IUPAC Name

[(2R,4R,8R,9S,13R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-12-14-6-7-18(25)22(5)17(11-16(24)15(10-14)20(12)26)21(3,4)9-8-19(22)27-13(2)23/h10,14,16-17,19,24H,1,6-9,11H2,2-5H3/t14-,16-,17-,19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUWPMNNBHROPI-ASAQZKIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2C1(C(=O)CCC3C=C(C(C2)O)C(=O)C3=C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCC([C@@H]2[C@@]1(C(=O)CC[C@@H]3C=C([C@@H](C2)O)C(=O)C3=C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kongensin A

Q & A

Q1: What is the mechanism of action of Kongensin A? What makes it a "non-canonical" HSP90 inhibitor?

A1: Kongensin A inhibits programmed necrosis (necroptosis) by targeting Heat Shock Protein 90 (HSP90) []. Unlike typical HSP90 inhibitors that bind to the ATP-binding pocket, Kongensin A covalently modifies cysteine 420 within HSP90 []. This non-canonical interaction disrupts the association between HSP90 and CDC37, a co-chaperone essential for the stability and function of RIP3 kinase []. As RIP3 kinase activation is crucial for necroptosis execution, Kongensin A effectively blocks this cell death pathway.

Q2: Can you elaborate on the structural features of Kongensin A and its isolation source?

A2: Kongensin A is a diterpene natural product, specifically classified as an ent-8,9-secokaurane diterpene []. It was first isolated from the aerial parts of Croton kongensis alongside two other novel compounds, Kongensin B and C []. These compounds exhibit an uncommon oxygenation pattern, featuring an acetate or hydroxyl group at C(1) along with a Δ8(14) unsaturation in Kongensin A or an 8,14-epoxide function in Kongensin B and C []. Unfortunately, the provided research excerpts do not contain details on the molecular formula, weight, or spectroscopic data for Kongensin A.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.